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Compound of Interest

Compound Name: BP Fluor 488 azide

Cat. No.: B15555658

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BP Fluor 488 azide, a versatile fluorescent
probe, for researchers, scientists, and professionals in drug development. It covers the core
chemical and physical properties, detailed experimental protocols for its primary application in
bioorthogonal chemistry, and an example of its use in studying cellular signaling pathways.

Introduction to BP Fluor 488 Azide

BP Fluor 488 azide is a bright, green-fluorescent dye widely used for labeling and detecting
biomolecules.[1][2][3] It belongs to the family of high-performance BP Fluor dyes, which are
known for their exceptional brightness and photostability.[4][5] The key feature of this molecule
is the presence of an azide (-Ns3) group, which allows it to participate in highly specific and
efficient "click chemistry" reactions.[2][3][6] This makes it an invaluable tool for attaching a
fluorescent label to a wide range of biomolecules, including proteins, nucleic acids, and
glycans, that have been metabolically, enzymatically, or chemically modified to contain a
corresponding alkyne group.[1][2][4]

The resulting fluorescently labeled molecules can be visualized and quantified using various
techniques, such as fluorescence microscopy and flow cytometry, providing insights into their
localization, trafficking, and interactions within complex biological systems.[2][3][4]

Physicochemical Properties
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BP Fluor 488 azide and its derivatives are characterized by their excellent spectral properties,
high quantum yield, and good water solubility. These properties make them well-suited for a
wide range of biological imaging applications. The core structure is based on a sulfonated
rhodamine dye, which contributes to its high fluorescence intensity and stability over a broad
pH range.[2][4]

Below is a summary of the key quantitative data for BP Fluor 488 azide and two of its common

variants.
. BP Fluor 488 BP Fluor 488
Property BP Fluor 488 Azide . . .
Picolyl Azide Propyl Azide
Excitation Maximum
499[2][3] 499[2] 495[4]
(nm)
Emission Maximum
520[2][3] 520[2] 519[4]
(nm)
Molar Extinction
73,000[2][3] 73,000[2] 71,800[4]
Coeff.
Quantum Yield 0.92[2][3] 0.92[2] 0.91[4]
Molecular Weight (
658.7[3] 736.7[2] 692.8[4]
g/mol)
- Water, DMSO, DMF[2]
Solubility Water, DMSO, DMF[2]  Water, DMSO, DMF[4]

[3]

Experimental Protocols

The primary application of BP Fluor 488 azide is in the copper(l)-catalyzed azide-alkyne
cycloaddition (CUAAC), a type of click chemistry reaction. This section provides a detailed
protocol for labeling alkyne-modified proteins with BP Fluor 488 azide.

Metabolic Labeling of Proteins with an Alkyne-
Containing Amino Acid
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Before performing the click chemistry reaction, the target protein(s) must be modified to contain
an alkyne group. A common method is to use metabolic labeling, where cells are cultured in the
presence of an amino acid analog containing an alkyne group, such as L-
homopropargylglycine (HPG), which is an analog of methionine.

Materials:

» Mammalian cells of interest

o Complete cell culture medium

e Methionine-free cell culture medium

e L-homopropargylglycine (HPG)

e Phosphate-buffered saline (PBS)

o Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

o Culture cells to the desired confluency in complete medium.

o Aspirate the complete medium and wash the cells once with warm PBS.

» Replace the medium with pre-warmed methionine-free medium supplemented with HPG
(typically 25-50 uM).

 Incubate the cells for the desired period (e.g., 4-24 hours) to allow for HPG incorporation into
newly synthesized proteins.

 After incubation, wash the cells twice with cold PBS.
e Lyse the cells using a suitable lysis buffer containing protease inhibitors.

e Quantify the protein concentration of the cell lysate. The lysate is now ready for the click
chemistry reaction.
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Copper-Catalyzed Click Chemistry (CUAAC) Labeling of
Alkyne-Modified Proteins

This protocol describes the labeling of the alkyne-modified protein lysate with BP Fluor 488

azide.

Materials:

Alkyne-modified protein lysate (from section 3.1)

BP Fluor 488 azide

Dimethyl sulfoxide (DMSO)

Copper(ll) sulfate (CuSOa)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
Sodium ascorbate

PBS, pH 7.4

Reagent Preparation:

BP Fluor 488 Azide Stock Solution (10 mM): Dissolve the required amount of BP Fluor 488
azide in DMSO. Store protected from light at -20°C.

Copper(ll) Sulfate Stock Solution (20 mM): Dissolve CuSOa4-5H20 in water.
THPTA Stock Solution (100 mM): Dissolve THPTA in water.

Sodium Ascorbate Stock Solution (300 mM): Prepare fresh by dissolving sodium ascorbate
in water. This solution is prone to oxidation and should be made immediately before use.

Procedure:

In a microcentrifuge tube, add the following to your protein lysate sample (e.g., 50 pL of 1-5
mg/mL protein):
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o 100 pL PBS buffer

o 4 pL of 1 mM BP Fluor 488 azide solution (for a final concentration of approximately 20
MM, can be optimized between 2-40 uM).[5]

o Vortex the mixture briefly.
e Add 10 pL of 2100 mM THPTA solution. Vortex briefly.
e Add 10 pL of 20 mM CuSOa solution. Vortex briefly.

« Initiate the click reaction by adding 10 uL of freshly prepared 300 mM sodium ascorbate
solution.[5]

o Vortex the reaction mixture briefly.

 Incubate the reaction for 30-60 minutes at room temperature, protected from light.

The labeled protein sample is now ready for downstream analysis.

Purification of the Labeled Protein (Optional)

For applications requiring purified labeled protein, the excess dye and reaction components
can be removed.

Methods:
e Methanol/Chloroform Precipitation:

o Add 600 pL of methanol to the 200 uL reaction mixture and vortex.[5]

[¢]

Add 150 pL of chloroform and vortex.[5]

[e]

Add 400 pL of water and vortex.[5]

(¢]

Centrifuge at 13,000-20,000 x g for 5 minutes.[5]

[¢]

Carefully remove the upper aqueous layer without disturbing the protein interface.[5]
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[e]

Add 450 pL of methanol and vortex.[5]

(¢]

Centrifuge to pellet the protein. Remove and discard the supernatant.[5]

[¢]

Wash the pellet again with methanol.[5]

[¢]

Air-dry the protein pellet and resuspend in a suitable buffer.[5]

» Size-Exclusion Chromatography: Use a desalting column appropriate for the volume of your
reaction to separate the labeled protein from smaller molecules.

Visualization of Signhaling Pathways

BP Fluor 488 azide, in conjunction with click chemistry, is a powerful tool for visualizing
dynamic cellular processes, including signaling pathways. An example is the study of
Phospholipase D (PLD) activity, which is a key event downstream of G protein-coupled
receptor (GPCR) and receptor tyrosine kinase (RTK) signaling.

The "Imaging Phospholipase D Activity with Clickable Alcohols via Transphosphatidylation™
(IMPACT) technique allows for the visualization of PLD activity.[7] In this method, cells are
treated with a primary alcohol containing an alkyne tag. PLD, when activated, utilizes this
“clickable" alcohol in a transphosphatidylation reaction to produce a tagged
phosphatidylalkanol lipid. This lipid reporter can then be fluorescently labeled with BP Fluor
488 azide via a click reaction, allowing for the imaging of PLD activity.[7]

Below is a diagram illustrating the experimental workflow for the IMPACT technique.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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